trans-N-Boc-octahydro-isoquinolin-6-one

Description

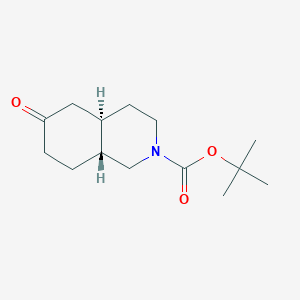

trans-N-Boc-octahydro-isoquinolin-6-one is a bicyclic organic compound characterized by a fused octahydro-isoquinolinone core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom in the trans configuration. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 253.34 g/mol and a purity of ≥98% . The Boc group enhances stability during synthetic processes, particularly in peptide and alkaloid synthesis, by preventing unwanted side reactions at the amine site. The compound’s trans stereochemistry influences its spatial arrangement, reactivity, and intermolecular interactions, making it a critical intermediate in pharmaceutical and organic chemistry .

Properties

IUPAC Name |

tert-butyl (4aR,8aR)-6-oxo-1,3,4,4a,5,7,8,8a-octahydroisoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h10-11H,4-9H2,1-3H3/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWQGQXNDLLERG-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(=O)CCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)CC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between trans-N-Boc-octahydro-isoquinolin-6-one and structurally related compounds:

Physical and Spectroscopic Data

- IR Spectroscopy: The Boc group in this compound shows characteristic carbonyl (C=O) stretches at ~1668 cm⁻¹, consistent with related Boc-protected amines .

- ¹H-NMR : The trans configuration generates distinct splitting patterns for adjacent protons (e.g., axial/equatorial H4a and H8a), differing from cis isomers’ coupling constants .

Research Findings and Industrial Relevance

- Synthetic Efficiency : Feder et al. demonstrated that Boc-protected intermediates (e.g., 10a ) achieve near-quantitative yields (98%) in deprotection steps, outperforming sulfonyl-protected analogues (e.g., 15 ), which require harsher conditions.

- Pharmaceutical Applications: this compound is a precursor to opioid antagonists and kinase inhibitors, leveraging its stable bicyclic framework .

- Commercial Availability : Suppliers like J&K and Huateng list the compound as a high-purity intermediate (≥98%), underscoring its industrial demand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.